REACTION_CXSMILES
|
C([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[NH:5][C:4]=1[C:15]([OH:17])=[O:16])C.[OH-].[K+].[CH2:20](Br)[CH2:21][CH3:22].[NH4+].[Cl-].[C:26]1(C)C=CC=C[CH:27]=1>CS(C)=O>[CH2:26]([O:17][C:15]([C:4]1[N:5]([CH2:20][CH2:21][CH3:22])[C:6]2[C:11]([CH:3]=1)=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)=[O:16])[CH3:27] |f:1.2,4.5|
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Name
|
|
Quantity
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3.69 g
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Type
|
reactant
|
Smiles
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C(C)C1=C(NC2=CC=C(C=C12)[N+](=O)[O-])C(=O)O
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
2.86 mL
|
Type
|
reactant
|
Smiles
|
C(CC)Br
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Type
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CUSTOM
|
Details
|
The reaction was stirred vigourously for 30 mins
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction was reacted overnight
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Duration
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8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (100 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted twice with toluene (75 mL each)
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Type
|
WASH
|
Details
|
the combined organic layers washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in 100 mL dioxane
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Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)[N+](=O)[O-])CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.1 mmol | |
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |